An In-depth Technical Guide to 9-Aminononanoic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 9-Aminononanoic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminononanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a primary amine, separated by a seven-carbon aliphatic chain. This structure imparts unique properties, making it a valuable building block in various chemical and pharmaceutical applications. Notably, its role as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) has garnered significant interest. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with 9-aminononanoic acid.
Chemical Structure and Identification
The structural attributes of 9-aminononanoic acid provide the foundation for its chemical behavior and applications.
| Identifier | Value |
| IUPAC Name | 9-aminononanoic acid[1] |
| Synonyms | 9-aminopelargonic acid, aminopelargonic acid |
| CAS Number | 1120-12-3 |
| Molecular Formula | C₉H₁₉NO₂[1] |
| SMILES | C(CCCCN)CCCC(=O)O[1] |
| InChI Key | VWPQCOZMXULHDM-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 9-aminononanoic acid are crucial for its handling, formulation, and application in various chemical syntheses.
| Property | Value |
| Molecular Weight | 173.25 g/mol [1] |
| Appearance | White crystalline powder or flakes |
| Melting Point | 188 °C |
| Boiling Point | 301.5 °C at 760 mmHg (Predicted) |
| Water Solubility | Soluble in hot water. A patent describes dissolving crude 9-aminononanoic acid in hot water to form a 10% solution for purification. |
| pKa (Predicted) | 4.77 (Carboxylic Acid), 10.7 (Amine) |
| logP (Predicted) | -1.4 |
| Density | 0.988 g/cm³ |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 9-aminononanoic acid. Below are typical Nuclear Magnetic Resonance (NMR) data.
¹H NMR (Proton NMR)
-
Experimental Conditions: The following are predicted chemical shifts and may vary based on the solvent (e.g., D₂O, CDCl₃) and spectrometer frequency. In D₂O, the amine and carboxylic acid protons will exchange with the solvent and may not be observed or may appear as a broad singlet.
-
Typical Spectrum Description:
-
δ 2.90-3.00 (triplet): Protons on the carbon adjacent to the amine group (-CH₂-NH₂).
-
δ 2.20-2.30 (triplet): Protons on the carbon adjacent to the carboxylic acid group (-CH₂-COOH).
-
δ 1.50-1.70 (multiplet): Protons on the carbons beta to the amine and carboxylic acid groups.
-
δ 1.20-1.40 (broad multiplet): Protons of the central methylene (B1212753) groups in the aliphatic chain.
-
¹³C NMR (Carbon-13 NMR)
-
Experimental Conditions: Chemical shifts are dependent on the solvent and are referenced to a standard.
-
Typical Spectrum Description:
-
δ ~180 ppm: Carbonyl carbon of the carboxylic acid (-COOH).
-
δ ~40 ppm: Carbon adjacent to the amine group (-CH₂-NH₂).
-
δ ~34 ppm: Carbon adjacent to the carboxylic acid group (-CH₂-COOH).
-
δ 25-30 ppm: Methylene carbons of the aliphatic chain. The specific shifts would vary slightly based on their position relative to the functional groups.
-
Experimental Protocols
Detailed experimental procedures are critical for the synthesis and purification of 9-aminononanoic acid.
Synthesis of 9-Aminononanoic Acid from 9-Bromononanoic Acid
This method involves the nucleophilic substitution of bromide with ammonia (B1221849).
Materials:
-
9-Bromononanoic acid
-
Concentrated aqueous ammonia (28-30%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diatomaceous earth (optional)
-
Activated carbon (optional)
Procedure:
-
Ammonolysis: In a sealed pressure vessel, dissolve 9-bromononanoic acid in ethanol. Add a large excess of concentrated aqueous ammonia. Heat the mixture at a temperature between 100-120 °C for 4-6 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, vent the excess ammonia in a fume hood. Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.
-
Isolation of the Crude Product: Dissolve the resulting residue in water and acidify with concentrated HCl to a pH of approximately 1. This will precipitate the crude amino acid hydrochloride. Cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration.
-
Conversion to Zwitterion: Dissolve the crude hydrochloride salt in a minimum amount of hot water. Neutralize the solution with a solution of NaOH to a pH of 6-7. The zwitterionic 9-aminononanoic acid will precipitate upon cooling.
-
Purification: Collect the crude 9-aminononanoic acid by vacuum filtration.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.
Materials:
-
Crude 9-aminononanoic acid
-
Deionized water
-
Ethanol (optional)
-
Acetone (optional)
Procedure:
-
Dissolution: Place the crude 9-aminononanoic acid in an Erlenmeyer flask. Add a minimal amount of boiling deionized water to dissolve the solid completely. If the compound is difficult to dissolve in water alone, a mixture of water and ethanol can be used.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. The formation of white crystals of pure 9-aminononanoic acid should be observed.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Applications in Drug Development: PROTAC Linkers
A significant application of 9-aminononanoic acid is its use as a flexible aliphatic linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a modular process involving the connection of a target protein ligand, an E3 ligase ligand, and a linker. 9-Aminononanoic acid can be incorporated as the linker through standard coupling reactions.
Caption: A generalized workflow for the synthesis of a PROTAC molecule, highlighting the role of the linker.
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
9-Aminononanoic acid is a versatile chemical entity with a well-defined structure and a range of physicochemical properties that make it suitable for various synthetic applications. Its role as a flexible linker in PROTAC technology underscores its importance in modern drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling its effective use in the development of novel therapeutics and other advanced materials.
